2-Propanoylbenzonitrile
Description
2-Propanoylbenzonitrile (IUPAC name: 2-(3-Benzoylphenyl)propionitrile; CAS 42872-30-0) is a benzonitrile derivative characterized by a benzoyl group at the meta position and a propionitrile group at the ortho position of the benzene ring. Its molecular formula is C₁₆H₁₃NO, with a molecular weight of 235.28 g/mol . Structurally, it combines aromatic, carbonyl, and nitrile functionalities, which confer unique reactivity and physicochemical properties. This compound is primarily recognized as Ketoprofen Nitrile, a key intermediate or impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen . Its stability under synthetic conditions and role in pharmaceutical quality control have made it a subject of analytical interest.
Properties
CAS No. |
6955-26-6 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-propanoylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 |
InChI Key |
RHWZMPUGKUQVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propionylbenzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further modification to introduce the propionyl group . Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) to yield the desired benzonitrile derivative .
Industrial Production Methods: Industrial production of 2-propionylbenzonitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Propionylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include water radical cations and other mild oxidants.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-propionylbenzonitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propionyl group can undergo electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds, making it a valuable intermediate in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Propanoylbenzonitrile with structurally or functionally related nitrile-containing compounds:
Key Comparative Analysis
Structural Complexity and Reactivity 2-Propanoylbenzonitrile’s benzoyl and nitrile groups render it less polar than 2-[(propan-2-yloxy)methyl]benzonitrile (which contains an ether group) but more stable than 2-benzylidenepropanedinitrile. The latter’s dual nitrile groups increase reactivity in cycloaddition reactions, whereas 2-Propanoylbenzonitrile’s single nitrile is less prone to unintended side reactions . 2-Hydroxy-2-methylpropanenitrile (acetone cyanohydrin) is structurally simpler but highly hazardous due to spontaneous cyanide release under acidic conditions—a risk absent in 2-Propanoylbenzonitrile .
Physicochemical Properties The molecular weight of 2-Propanoylbenzonitrile (235.28 g/mol) positions it between smaller nitriles like acetone cyanohydrin (85.10 g/mol) and bulkier derivatives like the piperazine analog (273.37 g/mol). This impacts solubility: 2-Propanoylbenzonitrile is lipophilic, favoring organic solvents, while the piperazine derivative’s polarity improves aqueous solubility .
In contrast, 2-Propanoylbenzonitrile is handled under standard laboratory conditions, reflecting its stability .
Biological Activity
2-Propanoylbenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity requires a comprehensive evaluation of its mechanisms of action, target interactions, and effects on cellular processes.
Chemical Structure and Properties
2-Propanoylbenzonitrile, with the molecular formula C11H11NO, features a propanoyl group attached to a benzonitrile moiety. This structural configuration contributes to its reactivity and interaction with biological targets.
The biological activity of 2-propanoylbenzonitrile can be attributed to several mechanisms:
- Target Interactions : The compound may interact with specific enzymes or receptors, altering their function. For instance, compounds with similar structures have been shown to bind to acetylcholinesterase, affecting neurotransmitter levels in the nervous system.
- Biochemical Pathways : It potentially influences various biochemical pathways by inhibiting or enhancing enzyme activity, leading to downstream effects on cell signaling and gene expression.
- Cellular Effects : The compound has been observed to impact cell proliferation and apoptosis, which are critical in cancer biology. Its effects on cell signaling pathways can lead to significant changes in cellular behavior .
Antimicrobial Activity
Research indicates that 2-propanoylbenzonitrile exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that 2-propanoylbenzonitrile could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-propanoylbenzonitrile has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds similar to 2-propanoylbenzonitrile. For instance:
- Study on Acetylcholinesterase Inhibition : A study highlighted how derivatives of benzonitrile inhibit acetylcholinesterase, leading to increased acetylcholine levels. This mechanism could explain some neuroprotective effects observed in preliminary studies involving 2-propanoylbenzonitrile .
- Anticancer Mechanisms : Research focusing on the induction of apoptosis in various cancer cell lines has provided insights into how structural modifications of benzonitriles can enhance anticancer activity. The findings suggest that further chemical modifications could optimize efficacy and selectivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
